Salicylmethylecgonine
Overview
Description
Salicylmethylecgonine, also known as 2’-Hydroxycocaine, is a tropane derivative drug. It is both a synthetic analogue and a possible active metabolite of cocaine. This compound is known for its significantly higher potency compared to cocaine, with in vitro studies showing it to be around ten times more potent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylmethylecgonine can be synthesized through the esterification of ecgonine with salicylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Salicylmethylecgonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Salicylmethylecgonine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the properties and reactions of tropane derivatives.
Biology: Employed in studies investigating the biological activity and metabolism of cocaine analogues.
Medicine: Research into potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new synthetic routes and production methods for tropane derivatives.
Mechanism of Action
Salicylmethylecgonine exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound has a higher binding affinity for the dopamine transporter compared to cocaine, which contributes to its increased potency .
Comparison with Similar Compounds
Similar Compounds
Cocaine: A well-known tropane derivative with similar but less potent effects.
2’-Acetoxycocaine: Acts as a prodrug to Salicylmethylecgonine in humans.
Phenyltropanes: A class of compounds with similar stimulant effects.
Uniqueness
This compound is unique due to its significantly higher potency and binding affinity for the dopamine transporter compared to cocaine. This makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of tropane derivatives .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISRHQJLATJPJ-MMMKDXCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89339-17-3 | |
Record name | 2'-HYDROXYCOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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